N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide
Description
N-[(4-Bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group linked to an acetamide core and a 4-bromothiophene methyl substituent on the nitrogen atom.
The bromothiophene moiety is known to enhance lipophilicity and modulate electronic properties, which can influence binding affinity to biological targets . The 4-fluorophenyl group is a common pharmacophore in drug discovery due to its metabolic stability and ability to engage in hydrophobic interactions .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNOS/c14-10-6-12(18-8-10)7-16-13(17)5-9-1-3-11(15)4-2-9/h1-4,6,8H,5,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCEDUPCYGBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=CS2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a solvent and a condensation reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene with a hydrogen atom replacing the bromine.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thiophene-Containing Acetamides
Thiophene derivatives are prominent in pharmaceuticals due to their bioisosteric relationship with benzene and improved pharmacokinetic profiles.
Key Observations :
4-Fluorophenyl Acetamide Derivatives
The 4-fluorophenyl group is a recurring motif in bioactive molecules.
Key Observations :
- Chloroacetamide derivatives () are versatile intermediates, whereas cyanopyridine-linked analogs (e.g., LBJ-01) exhibit potent enzyme inhibition, suggesting that electron-withdrawing groups enhance target binding .
- The target compound’s bromothiophene methyl group may offer a unique steric and electronic profile compared to piperazine or cyanopyridine substituents .
Heterocyclic and Sulfonyl-Modified Analogs
Complex heterocycles are often employed to improve selectivity and potency.
Key Observations :
- Polymeric analogs () highlight non-pharmacological applications, such as materials science, which are less relevant to the target compound’s likely biological focus .
Physicochemical and Structural Analysis
Bond Length and Crystallographic Comparisons
reports bond length variations in N-(4-bromophenyl)acetamide derivatives:
- C1–C2: 1.501 Å (target analog) vs. 1.53 Å in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide.
- N1–C2: 1.347 Å vs. 1.30 Å in similar structures .
These subtle differences may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding (e.g., N–H···O in ) .
Pharmacological Activity Trends
- Antimycobacterial Activity : Thiophene-acetamide hybrids () show moderate activity, suggesting the target compound could be optimized for this purpose .
- Enzyme Inhibition: Cyanopyridine-thioacetamides () achieve sub-micromolar IC₅₀ values, indicating that electron-deficient substituents enhance potency .
- CNS Applications : Compounds like NUCC-0200590 () demonstrate the feasibility of targeting neuronal ion channels with fluorophenyl-acetamide scaffolds .
Recommendations :
- Synthesize the compound and evaluate its antimycobacterial and IDO1 inhibitory activity.
- Conduct crystallographic studies to compare packing interactions with and analogs .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound contains a bromine-substituted thiophene ring and a fluorophenyl group, which contribute to its distinct chemical properties. The synthesis typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-fluoroaniline in the presence of a catalyst, often utilizing glacial acetic acid as a solvent.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H11BrFNOS |
| Molecular Weight | 316.21 g/mol |
| InChI | InChI=1S/C13H11BrFNOS/c14-10-6-12(18-8-10)7-16-13(17)5-9-1-3-11(15)4-2-9/h1-4,6,8H,5,7H2,(H,16,17) |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the bromothiophene moiety is thought to enhance its efficacy against certain types of cancer.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors that play critical roles in cell signaling pathways, thereby modulating their activity. The exact targets remain under investigation but may include kinases involved in cancer progression and bacterial resistance mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Bromine-substituted phenyl and thiophene rings | Different substituent effects on biological activity |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole ring instead of thiophene | Explored for different therapeutic applications |
This compound stands out due to its dual functional groups, which may provide distinct pharmacological profiles compared to its analogs.
Case Studies
Recent case studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Activity : A study reported that derivatives of this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
- Cancer Treatment : Another investigation focused on the anticancer effects where this compound was tested against breast cancer cell lines, revealing promising results in inhibiting tumor growth and promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
